(+)-Yangambin

Description

Structure

3D Structure

Properties

IUPAC Name |

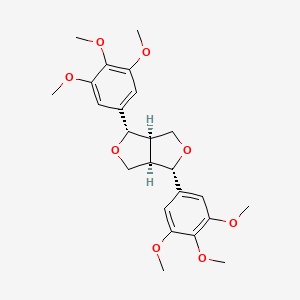

(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLFUIXSXUASEX-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025819 | |

| Record name | Yangambin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-14-5 | |

| Record name | (+)-Yangambin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13060-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yangambin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yangambin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Yangambin natural sources and discovery

An In-depth Technical Guide to (+)-Yangambin: Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a furofuran lignan (B3055560), has garnered significant scientific interest due to its diverse pharmacological activities, most notably its selective antagonism of the Platelet-Activating Factor (PAF) receptor. This technical guide provides a comprehensive overview of the natural sources of this compound, the history of its discovery and characterization, and detailed experimental protocols for its extraction, isolation, and quantification. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive lignan belonging to the furofuran class, characterized by a central tetrahydrofuro[3,4-c]furan ring system. Its chemical structure is (3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1]. The molecule's stereochemistry is crucial for its biological activity. This guide focuses on the natural occurrence, historical discovery, and methodologies for the isolation and analysis of this promising natural product.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Lauraceae family, particularly within the Ocotea genus. It has also been identified in other plant families. The primary natural sources are detailed below.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Ocotea duckei | Lauraceae | Aerial parts, Leaves | [2] |

| Ocotea fasciculata | Lauraceae | Leaves, Stem bark | [3] |

| Commiphora ornifolia | Burseraceae | Oleogum resin | |

| Laurelia novae-zelandiae | Atherospermataceae | Not specified | [1] |

| Tinospora sinensis | Menispermaceae | Not specified | [1] |

| Zanthoxylum americanum | Rutaceae | Not specified | [4] |

The leaves and stem bark of Ocotea species are the most commonly utilized parts for the extraction of this compound[5][3].

Discovery and Historical Perspective

The history of Yangambin is linked to the phytochemical investigation of medicinal plants. While early reports of a compound named "yangambin" may exist from studies on Zanthoxylum species, the definitive characterization and elucidation of the structure of this compound as we know it today are more recent.

Phytochemical studies on Ocotea duckei by Morais and colleagues in 1996 were pivotal in the characterization of this compound and its epimer, epi-yangambin[5]. These studies laid the groundwork for subsequent pharmacological and toxicological investigations. The compound's role as a selective Platelet-Activating Factor (PAF) receptor antagonist was a significant discovery that spurred further research into its therapeutic potential.

Quantitative Data

The concentration and yield of this compound can vary significantly depending on the plant source, geographical location, and extraction methodology.

Table 2: Quantitative Analysis of this compound in Natural Sources

| Plant Species | Plant Part | Extraction/Analysis Method | Yield/Concentration | Reference(s) |

| Ocotea fasciculata | Leaves and Stem bark | Ethanolic extraction and normal-phase liquid chromatography | 17% from the lignan fraction | [2] |

| Commiphora ornifolia | Oleogum resin | Ethanolic extraction and HPLC-DAD analysis | 3.50% to 9.05% of the ethanol (B145695) extract | [6] |

Experimental Protocols

Extraction and Isolation of this compound from Ocotea species

The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound from Ocotea duckei and Ocotea fasciculata.

5.1.1. Plant Material Preparation

-

Collect fresh aerial parts (leaves and stem bark) of the desired Ocotea species.

-

Dehydrate the plant material in a circulating air oven at 40°C for 72 hours.

-

Pulverize the dried plant material into a fine powder using a mechanical mill.

5.1.2. Crude Ethanolic Extraction

-

Subject the dried and pulverized plant material to maceration with 95% ethanol. The process should be repeated three times at 72-hour intervals to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will yield the crude ethanolic extract (CEE).

5.1.3. Fractionation and Purification

-

The CEE is subjected to further fractionation, often involving liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate) to enrich the lignan content.

-

The lignan-rich fraction is then purified using column chromatography over silica (B1680970) gel.

-

The fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.

-

Recrystallization from methanol (B129727) can be performed to obtain pure this compound as white crystals.

Caption: General Workflow for the Isolation of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a validated HPLC method for the quantification of Yangambin in a crude ethanolic extract of Ocotea duckei[2].

5.2.1. Chromatographic Conditions

-

Column: C18

-

Mobile Phase: Acetonitrile and water (45:55, v/v)

-

Flow Rate: 0.8 mL/min

-

Oven Temperature: 40°C

-

Detection Wavelength: 205 nm

5.2.2. Standard and Sample Preparation

-

Prepare a stock solution of a certified this compound reference standard in the mobile phase.

-

Prepare serial dilutions of the stock solution to construct a calibration curve (e.g., in the range of 3.3 – 16.5 µg/mL).

-

Dissolve a known amount of the crude ethanolic extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject it into the HPLC system.

5.2.3. Method Validation Parameters The method should be validated for linearity, precision, accuracy, selectivity, robustness, and limits of detection and quantification according to international guidelines.

Signaling Pathway: this compound as a PAF Receptor Antagonist

This compound exerts its pharmacological effects primarily by acting as a selective antagonist of the Platelet-Activating Factor (PAF) receptor[7]. PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.

The PAF receptor is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates downstream signaling cascades. This compound competitively inhibits the binding of PAF to its receptor on platelets, thereby blocking the initiation of these signaling events.

Caption: Signaling Pathway of this compound as a PAF Receptor Antagonist.

Conclusion

This compound is a natural product with significant therapeutic potential, primarily sourced from species of the Ocotea genus. Its discovery and subsequent characterization as a selective PAF receptor antagonist have opened avenues for research into its application in various pathological conditions. The detailed protocols for its isolation and quantification provided in this guide are intended to facilitate further investigation into the pharmacological properties and potential clinical applications of this valuable lignan. This comprehensive overview serves as a foundational resource for scientists and researchers dedicated to the advancement of natural product-based drug discovery.

References

- 1. This compound | C24H30O8 | CID 443028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Yangambin and Epi-yangambin Isomers: New Purification Method from Ocotea fasciculata and First Cytotoxic Aspects Focusing on In Vivo Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zanthoxylum americanum - Wikipedia [en.wikipedia.org]

- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling (+)-Yangambin: An In-depth Technical Guide to its Isolation from Ocotea duckei

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation and purification of (+)-Yangambin, a promising furofuran lignan, from the leaves of Ocotea duckei. Yangambin has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential leishmanicidal properties.[1] This guide consolidates detailed experimental protocols, quantitative data, and workflow visualizations to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development.

Botanical Sourcing and Preparation

The primary source for this compound isolation is the leaves of Ocotea duckei Vattimo-Gil (Lauraceae), a plant species prevalent in the Northeast of Brazil.[2] For optimal yield and consistency, botanical material should be collected and authenticated by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference (e.g., Voucher Agra 4309)[3].

Protocol for Material Preparation:

-

Collection: Harvest fresh leaves of Ocotea duckei.

-

Drying: The plant material is dried, typically in a shaded, well-ventilated area or using a circulating air oven at a controlled temperature to prevent degradation of bioactive compounds.

-

Milling: The dried leaves are then pulverized into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Ethanolic Extract

The initial step in isolating this compound involves the extraction of the powdered plant material with ethanol (B145695). This process yields a crude ethanolic extract (CEE) containing a mixture of phytochemicals, including the target lignan.

Experimental Protocol:

-

Solvent: Ethanol (95% or absolute).

-

Method: Maceration or Soxhlet extraction. Maceration involves soaking the powdered leaves in ethanol for an extended period (e.g., 72 hours) with occasional agitation.

-

Solvent-to-Material Ratio: While specific ratios may vary, a typical starting point is 10:1 (v/w) of solvent to dry plant material.

-

Concentration: The resulting ethanolic solution is filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 40°C to obtain the crude ethanolic extract.[4]

From 15 kg of plant material, a substantial amount of crude extract can be obtained, which serves as the starting point for chromatographic purification.[3]

Chromatographic Purification of this compound

The purification of this compound from the crude ethanolic extract is achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol:

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the separation of lignans.

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform).

-

Sample Loading: The crude ethanolic extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The separation is achieved by eluting the column with a solvent system of increasing polarity. A common gradient involves chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Isolation of this compound: Pure this compound is typically obtained from fractions eluted with a mixture of methanol in chloroform, specifically in the range of 5-95 (MeOH-CHCl₃).[3]

-

Crystallization: The fractions containing pure yangambin are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield crystalline this compound.

Structural Identification and Quantification

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques. Quantification is often performed using High-Performance Liquid Chromatography (HPLC).

4.1. Spectroscopic Identification:

The structure of the isolated compound is elucidated and confirmed by comparing its spectroscopic data with literature values. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[3]

4.2. High-Performance Liquid Chromatography (HPLC) for Quantification:

A validated HPLC method is crucial for determining the concentration of this compound in the crude extract and purified fractions.

Table 1: HPLC Method Parameters for this compound Quantification [4][5][6]

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile and Water (45:55) |

| Flow Rate | 0.8 mL/min |

| Oven Temperature | 40°C |

| Detection Wavelength | 205 nm |

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the isolation and activity of this compound from Ocotea duckei.

Table 2: Yield and Concentration of this compound

| Parameter | Value | Reference |

| Concentration in Ethanolic Extract | 3.50 (±0.02) to 9.05% (±0.19) | [7] |

| Crude Ethanolic Extract from Aerial Parts | 270 g | [4] |

Table 3: Bioactivity Data (IC₅₀ values) [1][7][8]

| Substance | Target Organism | IC₅₀ (µg/mL) |

| Crude Ethanolic Extract | Leishmania chagasi | 135.7 |

| Lignoid Fraction | Leishmania chagasi | 26.5 |

| This compound | Leishmania chagasi | 49.0 |

| Crude Ethanolic Extract | Leishmania amazonensis | 143.7 |

| Lignoid Fraction | Leishmania amazonensis | 48.2 |

| This compound | Leishmania amazonensis | 64.9 |

Table 4: ¹H and ¹³C NMR Spectral Data for this compound [3]

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 54.5 | 3.06 (m) |

| 2 | 86.1 | 4.71 (d, J=4.2) |

| 4 | 72.1 | - |

Note: This is a partial list of the NMR data. For complete structural elucidation, comparison with comprehensive literature data is recommended.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the preparation of crude ethanolic extract.

Caption: Chromatographic purification of this compound.

Caption: Analytical workflow for this compound characterization.

This technical guide provides a robust framework for the successful isolation and characterization of this compound from Ocotea duckei. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the therapeutic potential of this remarkable natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. phcogres.com [phcogres.com]

- 4. Crude ethanolic extract, lignoid fraction and yangambin from Ocotea duckei (Lauraceae) show antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciprofiles.com [sciprofiles.com]

- 6. researchgate.net [researchgate.net]

- 7. phcogres.com [phcogres.com]

- 8. phcogres.com [phcogres.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Yangambin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Yangambin is a furofuran lignan (B3055560) of significant interest in the scientific community due to its diverse pharmacological activities. A comprehensive understanding of its chemical structure and stereochemistry is paramount for researchers engaged in natural product chemistry, medicinal chemistry, and drug development. This technical guide provides a detailed overview of the structural and stereochemical aspects of this compound, including its chemical identity, spectroscopic data, and crystallographic information. Furthermore, this guide outlines detailed experimental protocols for its isolation and purification from natural sources.

Chemical Identity and Structure

This compound is a bicyclic furofuran lignan characterized by two 3,4,5-trimethoxyphenyl substituents. Its core structure is a tetrahydro-1H,3H-furo[3,4-c]furan ring system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,4R)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan |

| Alternate IUPAC Name | (3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1] |

| CAS Number | 13060-14-5[1] |

| Molecular Formula | C₂₄H₃₀O₈[1] |

| Molecular Weight | 446.49 g/mol |

| Synonyms | Lirioresinol B dimethyl ether, (+)-Yangabin, O,O-Dimethyllirioresinol B |

Stereochemistry

The stereochemistry of this compound is crucial to its biological activity. The molecule possesses four chiral centers at the C-1, C-3a, C-4, and C-6a positions of the furofuran ring system. The "(+)" designation refers to its dextrorotatory nature, indicating that it rotates plane-polarized light to the right. The absolute configuration of these chiral centers in this compound is (1R, 3aR, 4R, 6aR) or, using an alternative numbering system, (3S, 3aR, 6S, 6aR).

This compound has several stereoisomers, with epi-yangambin being a notable example. In epi-yangambin, the stereochemistry at one of the chiral centers is inverted relative to this compound. Another related stereoisomer is diayangambin.

While the dextrorotatory nature of this compound is established, a specific value for its optical rotation was not consistently available in the surveyed literature.

Spectroscopic and Crystallographic Data

The structural elucidation of this compound has been accomplished through various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. While complete assigned spectral data can vary slightly depending on the solvent and instrument parameters, the following provides an overview of the expected NMR data for this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1, C-4 | ~85.8 |

| C-3a, C-6a | ~54.3 |

| C-3, C-6 | ~71.7 |

| C-Ar (C-1') | ~137.0 |

| C-Ar (C-2', C-6') | ~103.0 |

| C-Ar (C-3', C-5') | ~153.5 |

| C-Ar (C-4') | ~132.0 |

| OCH₃ (para) | ~60.8 |

| OCH₃ (meta) | ~56.2 |

Note: The chemical shifts are approximate and based on typical values for furofuran lignans. Specific assignments require detailed 2D NMR analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD).

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| COD Number | 2000397 | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P 2₁ 2₁ 2₁ | [1] |

| Unit Cell Dimensions | ||

| a | 5.5333 Å | [1] |

| b | 12.5520 Å | [1] |

| c | 31.723 Å | [1] |

| α, β, γ | 90° | [1] |

| Z | 4 | [1] |

Note: For a detailed analysis of the crystal structure, including atomic coordinates, it is recommended to access the full crystallographic information file (CIF) from the Crystallography Open Database.

Experimental Protocols: Isolation and Purification

This compound is naturally found in various plant species, with Ocotea duckei and Ocotea fasciculata being prominent sources.[2] The following protocols describe a general methodology for the isolation and purification of this compound from plant material.

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Step-by-Step Protocols

Protocol 1: Preparation of Crude Ethanolic Extract

-

Plant Material Preparation: Dry the leaves and stem bark of the source plant (e.g., Ocotea fasciculata) at room temperature and grind into a fine powder.

-

Maceration: Submerge the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.

-

Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional shaking.

-

Filtration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the plant residue from the ethanolic extract.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.[3]

Protocol 2: Liquid-Liquid Fractionation

-

Dissolution: Dissolve the crude ethanolic extract in a methanol/water (e.g., 7:3 v/v) solution.

-

Partitioning: Perform sequential liquid-liquid partitioning of the dissolved extract with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform, and then ethyl acetate. This is usually done in a separatory funnel.

-

Fraction Collection: Collect the different solvent layers. The lignan-rich fraction, containing this compound, is typically found in the chloroform fraction.

-

Concentration: Concentrate the chloroform fraction under reduced pressure to yield the semi-purified lignan fraction.

Protocol 3: Purification by Column Chromatography

-

Stationary Phase: Prepare a chromatography column packed with silica (B1680970) gel (e.g., 70-230 mesh) as the stationary phase, equilibrated with a non-polar solvent such as n-hexane.

-

Sample Loading: Dissolve the lignan-rich fraction in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

For analytical quantification or final purification, reversed-phase HPLC is often employed.

-

Column: A C18 column is typically used.

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water, often in an isocratic or gradient elution. A reported method uses an isocratic mobile phase of acetonitrile:water (45:55 v/v).[4]

-

Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 205 nm is suitable for detecting yangambin.[4]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound, a pharmacologically relevant furofuran lignan. The key structural features, including its absolute stereochemistry, have been presented alongside available spectroscopic and crystallographic data. Furthermore, detailed protocols for its isolation and purification from natural sources have been outlined to aid researchers in obtaining this compound for further study. While some specific quantitative data, such as the precise optical rotation and fully assigned NMR spectra, were not consistently available in the reviewed literature, this guide consolidates the current knowledge to serve as a valuable resource for the scientific community. Further research to fill these minor data gaps will contribute to a more complete understanding of this important natural product.

References

Pharmacological Profile of (+)-Yangambin: A Technical Guide

Introduction

(+)-Yangambin is a naturally occurring furofuran lignan (B3055560) predominantly isolated from plant species such as Ocotea duckei.[1][2] It has garnered significant scientific interest due to its distinct pharmacological activities, primarily as a selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, quantitative pharmacological data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics: Mechanisms of Action

The primary mechanism of action for this compound is its competitive antagonism of the Platelet-Activating Factor (PAF) receptor. Additionally, it exhibits other notable pharmacological effects, including the inhibition of voltage-gated calcium channels and certain metabolic enzymes.

Platelet-Activating Factor (PAF) Receptor Antagonism

This compound acts as a selective and competitive antagonist at PAF receptors, a class of G-protein-coupled receptors.[1][4]

-

Receptor Binding and Functional Inhibition: In studies using rabbit platelet plasma membranes, this compound competitively displaced the binding of radiolabeled [3H]-PAF.[4] This binding action translates to a dose-dependent inhibition of PAF-induced physiological responses. Specifically, it inhibits platelet aggregation and the hypotensive effects induced by PAF.[1][4] A Schild plot analysis of its effect on PAF-induced platelet aggregation yielded a pA2 value of 6.45, with a slope close to unity (1.17), which is characteristic of competitive antagonism.[4]

-

Selectivity: The antagonistic action of this compound is highly selective for the PAF receptor. At a concentration of 10 µM, it did not inhibit platelet aggregation induced by other agonists such as ADP, collagen, or thrombin.[4] Similarly, in in vivo studies, it did not affect the hypotensive effects of acetylcholine, histamine, or 5-hydroxytryptamine.[1]

-

PAF Receptor Subtype Differentiation: Evidence suggests that this compound can discriminate between different PAF receptor subtypes. While it effectively attenuates PAF-induced cardiovascular changes and thrombocytopenia, it does not prevent PAF-induced neutropenia in rabbits, an effect that is blocked by other reference PAF antagonists like WEB 2086.[1] This suggests a potential difference in the PAF receptors present on cardiovascular system components and platelets versus those on polymorphonuclear leukocytes.[1] Further studies in the rat gastrointestinal tract also indicate that Yangambin can differentiate putative PAF receptor subtypes, inhibiting PAF-induced contractions in the jejunum, ileum, and colon, but not in the stomach fundus.[5]

Inhibition of Voltage-Gated Calcium Channels

Beyond its effects on PAF receptors, this compound also directly impacts calcium signaling. It has been shown to inhibit Ca2+ influx through voltage-gated Ca2+ channels.[6] This action leads to a reduction in the intracellular calcium concentration ([Ca2+]i) within vascular smooth muscle cells, resulting in peripheral vasodilation and contributing to its hypotensive effects.[6]

Anti-Allergic and Anti-Inflammatory Activity

This compound exhibits both anti-allergic and anti-inflammatory properties. Its anti-allergic activity was demonstrated by the inhibition of β-hexosaminidase release with an IC50 of 33.8 μM.[6] The anti-inflammatory activity was also quantified, showing an IC50 of 37.4 μM.[6] These effects are likely linked to its primary role as a PAF antagonist, as PAF is a potent mediator of inflammation and allergic reactions.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific UDP-glucuronosyltransferase (UGT) enzyme isoforms, which are critical for the metabolism of various drugs and endogenous compounds. It inhibits UGT1A1 and UGT1A3 activities in a concentration-dependent manner, with IC50 values of 29.7 µM and 56.5 µM, respectively.[7] It showed negligible inhibition of other tested isoforms like UGT1A4, UGT1A6, UGT1A9, and UGT2B7.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological activity of this compound.

Table 1: PAF Receptor Binding and Functional Antagonism

| Parameter | Value | Species/System | Reference |

| IC50 (vs. [3H]-PAF) | 1.93 ± 0.53 µM | Rabbit Platelet Membranes | [4] |

| pA2 (Platelet Aggregation) | 6.45 | Rabbit Platelet-Rich Plasma | [4] |

| Kd ([3H]-PAF) | 1.25 ± 0.24 nM | Rabbit Platelet Membranes | [4] |

| Bmax ([3H]-PAF) | 14.9 ± 2.4 pmol/mg protein | Rabbit Platelet Membranes | [4] |

Table 2: Anti-Allergic, Anti-Inflammatory, and Enzyme Inhibition Activity

| Activity | IC50 Value | Assay/System | Reference |

| Anti-allergic | 33.8 µM | β-hexosaminidase release | [6] |

| Anti-inflammatory | 37.4 µM | Not specified | [6] |

| UGT1A1 Inhibition | 29.7 µM | Human Liver Microsomes | [7] |

| UGT1A3 Inhibition | 56.5 µM | Human Liver Microsomes | [7] |

Table 3: Toxicological Data

| Parameter | Value | Species/Model | Reference |

| LD50 (Acute Oral) | > 2000 mg/kg | Swiss Mice | [2] |

| Mutagenicity | Not Mutagenic | Ames Test (S. typhimurium) | [8] |

| Cytotoxicity/Genotoxicity | Not Cytotoxic or Genotoxic | Allium cepa Test System | [2] |

| Embryotoxicity | Not Embryotoxic | Gallus gallus domesticus Embryos | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PAF Receptor Binding Assay

-

Objective: To determine the binding affinity (IC50) of this compound for the PAF receptor.

-

Method: A competitive radioligand binding assay is performed using plasma membranes isolated from rabbit platelets.

-

Membrane Preparation: Rabbit platelet plasma membranes are prepared by differential centrifugation and stored at -80°C. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Binding Reaction: A fixed concentration of [3H]-PAF (e.g., 1 nM) is incubated with a specific amount of platelet membrane protein (e.g., 50 µg) in a binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

-

Competition: The incubation is carried out in the presence of increasing concentrations of unlabeled this compound or unlabeled PAF (for positive control). Non-specific binding is determined in the presence of a high concentration of unlabeled PAF (e.g., 1 µM).

-

Incubation and Termination: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Quantification: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-PAF (IC50) is calculated using non-linear regression analysis.[4]

-

Platelet Aggregation Assay

-

Objective: To assess the functional antagonism of this compound on PAF-induced platelet aggregation.

-

Method: Aggregation is measured in platelet-rich plasma (PRP) using a turbidimetric aggregometer.

-

PRP Preparation: Whole blood is collected from rabbits into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes). Platelet-poor plasma (PPP), used for calibration, is prepared by further centrifugation at a higher speed.

-

Assay Procedure: An aliquot of PRP is placed in the aggregometer cuvette and stirred continuously at 37°C. The instrument is calibrated by setting 0% aggregation for PRP and 100% aggregation for PPP.

-

Inhibition Measurement: PRP is pre-incubated with various concentrations of this compound or vehicle for a short period.

-

Aggregation Induction: Aggregation is initiated by adding a sub-maximal concentration of PAF. The change in light transmission is recorded over time.

-

Data Analysis: The inhibitory effect is expressed as the percentage reduction in the maximal aggregation response compared to the vehicle control. For determining the pA2 value, log concentration-response curves to PAF are generated in the absence and presence of different concentrations of Yangambin, followed by Schild plot analysis.[4]

-

In Vivo Cardiovascular Assessment

-

Objective: To evaluate the effect of this compound on PAF-induced hypotension in an animal model.

-

Method: The experiment is conducted on pentobarbitone-anesthetized rabbits.

-

Animal Preparation: Rabbits are anesthetized, and catheters are inserted into the carotid artery to monitor blood pressure and into the jugular vein for drug administration.

-

Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.

-

PAF Administration: A dose-response curve is established by administering increasing intravenous (i.v.) doses of PAF (e.g., 0.03-3.0 µg/kg) and recording the resulting hypotensive effects.

-

Yangambin Pretreatment: A separate group of animals is pretreated with i.v. This compound (e.g., 10 and 20 mg/kg) for a specified time before the PAF challenge.

-

Data Analysis: The percentage attenuation of the PAF-induced drop in MAP in the Yangambin-pretreated group is calculated and compared to the control group.[1]

-

Ames Test for Mutagenicity

-

Objective: To assess the mutagenic potential of this compound.

-

Method: The bacterial reverse mutation assay is performed using several histidine-dependent strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100, TA102, TA1535).

-

Assay Principle: The test detects mutations that revert the bacteria from histidine auxotrophy to prototrophy, allowing them to grow on a histidine-deficient medium.

-

Procedure: The tester strains are incubated with various concentrations of this compound on a minimal agar (B569324) plate.

-

Metabolic Activation: The assay is conducted both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to detect potential mutagenicity of metabolites.

-

Incubation and Colony Counting: Plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (his+) is then counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.[8]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows related to this compound.

Diagram 1: PAF Receptor Antagonism

Caption: Competitive antagonism of the PAF receptor by this compound, blocking downstream signaling.

Diagram 2: Calcium Channel Inhibition

Caption: Direct inhibition of voltage-gated Ca²⁺ channels by this compound in smooth muscle cells.

Diagram 3: Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing the inhibitory effect of this compound on platelet aggregation.

References

- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogres.com [phcogres.com]

- 3. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yangambin, a lignan obtained from Ocotea duckei, differentiates putative PAF receptor subtypes in the gastrointestinal tract of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the mutagenic potential of yangambin and of the hydroalcoholic extract of Ocotea duckei by the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phcogres.com [phcogres.com]

A Comprehensive Technical Review of (+)-Yangambin Research for Drug Development Professionals

An In-depth Guide to the Pharmacological Profile, Mechanisms of Action, and Experimental Data of (+)-Yangambin

Introduction

This compound, a furofuran lignan (B3055560) predominantly isolated from plants of the Ocotea genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive review of the existing research on this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams. This guide aims to serve as a foundational resource for future research and development of this compound as a potential therapeutic agent.

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological effects, with the most pronounced activities being its antagonism of the Platelet-Activating Factor (PAF) receptor, and its anti-inflammatory and leishmanicidal properties. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Platelet-Activating Factor (PAF) Receptor Antagonism

| Assay Type | Species/System | Parameter | Value | Reference(s) |

| [³H]-PAF Binding Assay | Rabbit Platelet Membranes | IC₅₀ | 1.93 ± 0.53 µM | [1] |

| [³H]-PAF Binding Assay | Human Platelets | Kᵢ | 1.1 ± 0.3 µM | |

| PAF-Induced Platelet Aggregation | Rabbit Platelet-Rich Plasma | pA₂ | 6.45 | [1] |

| PAF-Induced Platelet Aggregation | Human Platelets | IC₅₀ | 1.0 ± 0.2 µM |

Table 2: Anti-inflammatory and Immunomodulatory Activity

| Experimental Model | Species | Treatment/Dosage | Effect | Reference(s) |

| Carrageenan-Induced Paw Edema | Mouse | 40 mg/kg (oral) | Significant suppression of paw volume and PGE₂ levels | |

| DNFB-Induced Delayed Hypersensitivity | Mouse | 40 mg/kg (oral) | Reduction in ear swelling and leukocyte infiltration | |

| LPS-Stimulated RAW 264.7 Macrophages | In vitro | 10 µM | 40.8% reduction in Prostaglandin E₂ (PGE₂) generation | |

| PHA-Stimulated Human Lymphocytes | In vitro | IC₅₀ | 1.5 (0.5 - 2.8) µM (inhibition of proliferation) |

Table 3: Leishmanicidal Activity

| Leishmania Species | Host Cell | Parameter | Value (µM) | Reference(s) |

| L. amazonensis | Bone Marrow-Derived Macrophages | IC₅₀ | 43.9 ± 5 | [2] |

| L. braziliensis | Bone Marrow-Derived Macrophages | IC₅₀ | 76 ± 17 | [2] |

| Host Cell Cytotoxicity | Bone Marrow-Derived Macrophages | CC₅₀ | > 1000 |

Table 4: Safety and Toxicity

| Study Type | Animal Model | Dosage | Observation | Reference(s) |

| Acute Oral Toxicity | Swiss Mice | 2000 mg/kg | No mortality or significant behavioral changes; LD₅₀ > 2000 mg/kg | [3] |

| Embryotoxicity | Gallus gallus domesticus Embryos | 50 µg/ml and 65 µg/ml | No embryotoxic effects on neurodevelopment | [4] |

Mechanisms of Action and Signaling Pathways

The primary mechanism of action of this compound is its competitive antagonism of the Platelet-Activating Factor (PAF) receptor. This interaction is central to its anti-inflammatory and cardiovascular effects. Furthermore, this compound exhibits immunomodulatory properties by influencing cytokine production, a process potentially linked to the NF-κB signaling pathway.

PAF Receptor Antagonism and Downstream Signaling

This compound competitively inhibits the binding of PAF to its G-protein coupled receptor (GPCR). This action blocks the initiation of a signaling cascade that is crucial in inflammatory and thrombotic processes. The binding of PAF to its receptor typically activates Gq and Gi proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), culminating in cellular responses like platelet aggregation and inflammation. By blocking the initial receptor binding, this compound effectively abrogates these downstream events.

Immunomodulation and Potential NF-κB Pathway Involvement

This compound has been shown to modulate the production of inflammatory mediators, including a reduction in pro-inflammatory cytokines like TNF-α and IL-6, and a decrease in PGE₂.[2] This suggests an interference with key inflammatory signaling pathways. The transcription factor NF-κB is a master regulator of inflammation and is involved in the expression of genes encoding for pro-inflammatory cytokines and enzymes like COX-2 (which is responsible for PGE₂ synthesis). While direct evidence is still emerging, it is plausible that the immunomodulatory effects of this compound are, at least in part, mediated through the inhibition of the NF-κB pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Protocol 1: PAF Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound to the PAF receptor.

Materials:

-

Isolated platelet membranes (e.g., from rabbit or human platelets)

-

[³H]-PAF (radiolabeled ligand)

-

This compound

-

Unlabeled PAF (for non-specific binding determination)

-

Binding buffer (e.g., Tyrode's buffer containing 0.25% BSA)

-

Glass fiber filters

-

Scintillation counter and scintillation cocktail

Procedure:

-

Platelet Membrane Preparation: Isolate platelets from whole blood by differential centrifugation and prepare platelet membranes through homogenization and further centrifugation.

-

Assay Setup: In microcentrifuge tubes, combine the platelet membrane suspension, a fixed concentration of [³H]-PAF, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled PAF instead of this compound.

-

Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound [³H]-PAF from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound [³H]-PAF.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.

Materials:

-

Freshly drawn whole blood (e.g., from rabbit) in an anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound

-

PAF (agonist)

-

Aggregometer

Procedure:

-

PRP and PPP Preparation: Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay:

-

Pre-warm an aliquot of PRP to 37°C in an aggregometer cuvette with a stir bar.

-

Add a specific concentration of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes).

-

Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission over time.

-

-

Data Analysis: Determine the maximal percentage of aggregation for each concentration of this compound and calculate the IC₅₀ value.

Protocol 3: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Mice (e.g., Swiss Webster)

-

Carrageenan solution (e.g., 1% in saline)

-

This compound suspension

-

Vehicle control

-

Pletysmometer or calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals and divide them into control and treatment groups.

-

Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle orally to the respective groups.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a pletysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound treated group compared to the control group at each time point.

Protocol 4: Leishmanicidal Activity Assay

Objective: To determine the in vitro activity of this compound against Leishmania parasites.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Leishmania promastigotes (e.g., L. amazonensis)

-

This compound

-

Culture medium and supplements

-

Microplate reader

Procedure:

-

Macrophage Culture: Plate BMDMs in a 96-well plate and allow them to adhere.

-

Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio.

-

Treatment: After an incubation period to allow for phagocytosis, wash the cells to remove extracellular parasites and add fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).

-

Quantification of Intracellular Parasites: Lyse the macrophages and determine the number of viable intracellular amastigotes, for example, by microscopic counting or by a colorimetric assay (e.g., MTT).

-

Data Analysis: Calculate the percentage of inhibition of parasite growth for each concentration of this compound and determine the IC₅₀ value.

Pharmacokinetics and Clinical Data

A thorough review of the published literature reveals a notable absence of studies on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in animal models. This represents a significant knowledge gap in the preclinical data package for this compound. Understanding the ADME properties of this compound is crucial for dose selection, predicting its in vivo behavior, and assessing its potential for drug-drug interactions.

Furthermore, no clinical trials involving the administration of this compound to humans have been identified in the current literature. The research on this compound is still in the preclinical phase.

Conclusion and Future Directions

This compound is a promising natural product with well-documented activity as a PAF receptor antagonist, as well as significant anti-inflammatory and leishmanicidal effects. The available in vitro and in vivo data provide a strong rationale for its further investigation as a potential therapeutic agent.

However, to advance the development of this compound, several key areas need to be addressed:

-

Pharmacokinetic Studies: Comprehensive ADME studies in relevant animal models are essential to understand its bioavailability, distribution, metabolic fate, and excretion profile.

-

Mechanism of Action Elucidation: Further research is needed to definitively establish the role of the NF-κB pathway and other potential signaling cascades in the immunomodulatory effects of this compound.

-

Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

-

Toxicology Studies: More extensive toxicology studies are required to establish a comprehensive safety profile for this compound before any consideration for clinical trials.

This technical guide consolidates the current knowledge on this compound, highlighting its therapeutic potential and outlining the critical next steps for its development as a novel drug candidate.

References

- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro leishmanicidal effect of Yangambin and Epi-yangambin lignans isolated from Ocotea fasciculata (Nees) Mez - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. phcogres.com [phcogres.com]

The Multifaceted Biological Activities of (+)-Yangambin: A Furofuran Lignan with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Yangambin, a prominent member of the furofuran class of lignans, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various plant species, notably from the Lauraceae and Aristolochiaceae families, this natural product has demonstrated a wide spectrum of pharmacological effects, including cardiovascular, anti-inflammatory, anticancer, and trypanocidal properties. This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound and related furofuran lignans, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development endeavors.

Cardiovascular Effects: Platelet-Activating Factor (PAF) Receptor Antagonism

A primary and well-characterized biological activity of this compound is its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in platelet aggregation, inflammation, and anaphylactic shock. By blocking the PAF receptor, this compound exerts significant antiplatelet and antihypertensive effects.[1][2][3]

Quantitative Data: Antiplatelet and Antihypertensive Activities

The inhibitory effects of this compound on PAF-induced platelet aggregation and its in vivo cardiovascular protective effects are summarized below.

| Activity | Model | Parameter | Value | Reference |

| PAF Receptor Binding | Rabbit platelet membranes | IC50 | 1.93 ± 0.53 µM | [3] |

| PAF-Induced Platelet Aggregation | Rabbit platelet-rich plasma | pA2 | 6.45 | [3] |

| PAF-Induced Thrombocytopenia | Rat (in vivo) | Effective Dose | 10 and 20 mg/kg (i.v.) | [1] |

| PAF-Induced Hypotension | Rabbit (in vivo) | Effective Dose | 10 and 20 mg/kg (i.v.) | [1] |

Experimental Protocols

This protocol outlines the methodology to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in vitro.

Materials:

-

Platelet-Rich Plasma (PRP) from rabbit blood

-

Platelet-Activating Factor (PAF) solution

-

This compound solutions at various concentrations

-

Platelet aggregometer

-

Agonists for control experiments (ADP, collagen, thrombin)

Procedure:

-

Prepare PRP from citrated rabbit whole blood by centrifugation.

-

Adjust the platelet count in the PRP.

-

Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time at 37°C in the aggregometer cuvettes.

-

Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the change in light transmission for a set period to determine the extent of aggregation.

-

Construct log concentration-response curves for PAF in the presence and absence of different concentrations of this compound.

-

Calculate the pA2 value from a Schild plot to quantify the competitive antagonism.[3]

-

To assess selectivity, perform control experiments using other platelet agonists like ADP, collagen, and thrombin in the presence of this compound.[3]

This in vivo protocol is designed to evaluate the protective effect of this compound against PAF-induced hypotension.

Materials:

-

Male New Zealand white rabbits

-

Anesthetic (e.g., pentobarbitone)

-

Platelet-Activating Factor (PAF) solution

-

This compound solution

-

Apparatus for monitoring arterial blood pressure

Procedure:

-

Anesthetize the rabbits and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Allow the animal's blood pressure to stabilize.

-

Administer this compound (e.g., 10 and 20 mg/kg, i.v.) or vehicle control.[1]

-

After a set period, induce a hypotensive response by intravenous administration of PAF (e.g., 0.03-3.0 µg/kg).[1]

-

Continuously record the mean arterial pressure and heart rate.

-

Analyze the data to determine the dose-dependent attenuation of the PAF-induced hypotensive effect by this compound.

Signaling Pathway

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Anti-inflammatory and Immunomodulatory Activities

Furofuran lignans, including this compound, exhibit significant anti-inflammatory and immunomodulatory properties. These effects are mediated, in part, through the modulation of key inflammatory signaling pathways such as NF-κB and the activation of the Nrf2 antioxidant response.

Quantitative Data: Anti-inflammatory and Immunosuppressive Effects

The following table summarizes the quantitative data related to the anti-inflammatory and immunosuppressive activities of furofuran lignans.

| Activity | Compound | Model | Parameter | Value | Reference |

| Immunosuppression | (+)-Diayangambin | Human mononuclear cell proliferation | IC50 | 1.5 µM | |

| Anti-inflammatory | (+)-Diayangambin | RAW 264.7 macrophages (PGE2 generation) | % Inhibition | 40.8% at 10 µM | |

| Anti-inflammatory | (+)-Diayangambin | Carrageenan-induced mouse paw edema | Effective Dose | 40 mg/kg (oral) | |

| Leishmanicidal & Immunomodulatory | This compound | L. amazonensis-infected macrophages | IC50 | 43.9 ± 5 µM | |

| Leishmanicidal & Immunomodulatory | This compound | L. braziliensis-infected macrophages | IC50 | 76 ± 17 µM |

Experimental Protocols

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

This compound suspension

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Administer this compound orally at various doses (e.g., 20, 40, 80 mg/kg). A positive control group (e.g., indomethacin (B1671933) 10 mg/kg) and a vehicle control group should be included.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4]

-

Measure the paw volume at regular intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection.[4]

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound solutions

-

Griess reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[5]

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[5]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound.

Signaling Pathways

Caption: Modulation of NF-κB and Nrf2 Pathways by this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. While the precise mechanisms are still under investigation, evidence suggests the involvement of apoptosis induction and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the reported IC50 values of this compound against different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 28.9 | |

| MCF-7 | Human Breast Adenocarcinoma | > 100 | |

| SF-295 | Human Glioblastoma | > 100 | |

| HCT-8 | Human Colon Adenocarcinoma | > 100 |

Note: Data on the anticancer activity of this compound is still emerging, and further studies are needed to establish a broader profile of its efficacy against different cancer types.

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HL-60)

-

Complete cell culture medium

-

This compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Putative Signaling Pathways in Cancer

Caption: Putative Anticancer Mechanisms of this compound.

Trypanocidal Activity

This compound has demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Quantitative Data: In Vitro Trypanocidal Effect

The following table summarizes the in vitro activity of this compound against different forms of Trypanosoma cruzi.

| Parasite Form | Parameter | Value (µg/mL) | Reference |

| T. cruzi epimastigotes | IC50 | 11.2 | |

| T. cruzi trypomastigotes | IC50 | 23.5 |

Experimental Protocol: In Vitro Trypanocidal Assay

This protocol describes a method to evaluate the direct effect of this compound on the viability of Trypanosoma cruzi epimastigotes.

Materials:

-

Trypanosoma cruzi epimastigotes

-

Liver Infusion Tryptose (LIT) medium

-

This compound solutions

-

Resazurin (B115843) solution

-

96-well microplates

Procedure:

-

Culture T. cruzi epimastigotes in LIT medium to the late logarithmic growth phase.

-

Seed the parasites in 96-well plates at a specific density.

-

Add serial dilutions of this compound to the wells. Include a positive control (e.g., benznidazole) and a negative control (vehicle).

-

Incubate the plates for a defined period (e.g., 72 hours).

-

Add resazurin solution to each well and incubate for a further 24 hours.

-

Measure the fluorescence or absorbance to determine parasite viability.

-

Calculate the percentage of growth inhibition and determine the IC50 value.

Conclusion

This compound, a naturally occurring furofuran lignan (B3055560), exhibits a remarkable array of biological activities with significant therapeutic potential. Its well-defined role as a selective PAF receptor antagonist underpins its cardiovascular protective effects. Furthermore, its ability to modulate key inflammatory and antioxidant pathways highlights its promise as an anti-inflammatory agent. While research into its anticancer and trypanocidal activities is ongoing, the initial findings are encouraging. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further investigation into the pharmacological properties of this compound and accelerate its potential translation into novel therapeutic strategies for a range of human diseases. Continued research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profiles, and explore its potential for clinical application.

References

- 1. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular properties of yangambin, a lignan isolated from Brazilian plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yangambin: a new naturally-occurring platelet-activating factor receptor antagonist: binding and in vitro functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Yangambin: A Technical Guide on Hypothesized Mechanisms of Action

Executive Summary: (+)-Yangambin, a furofuran lignan (B3055560) isolated from plants of the Lauraceae and Annonaceae families, has demonstrated a range of pharmacological activities suggesting multiple mechanisms of action. This document provides an in-depth technical overview of the primary hypotheses surrounding its bioactivity, focusing on its roles as a Platelet-Activating Factor (PAF) receptor antagonist, a calcium channel blocker, and an anti-inflammatory agent. Additional potential mechanisms, including antiparasitic and enzyme inhibitory effects, are also discussed. Quantitative data from key studies are presented in tabular format, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the compound's complex interactions at a molecular level.

Introduction

This compound is a naturally occurring lignan with the chemical formula C₂₄H₃₀O₈.[1] It has been the subject of numerous pharmacological studies due to its diverse biological effects, including cardiovascular, anti-inflammatory, and antiallergic properties.[2][3] This guide synthesizes the current understanding of its mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive resource on its molecular targets and signaling pathways.

Core Hypothesized Mechanisms of Action

The biological effects of this compound are attributed to several distinct, yet potentially interconnected, mechanisms. The most extensively studied hypotheses are detailed below.

Platelet-Activating Factor (PAF) Receptor Antagonism

A primary and well-documented mechanism of action for this compound is its role as a selective and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[2] PAF is a potent phospholipid mediator involved in platelet aggregation, inflammation, and anaphylaxis. Yangambin has been shown to specifically inhibit PAF-induced effects, such as hypotension, thrombocytopenia, and platelet aggregation, without affecting responses to other mediators like acetylcholine (B1216132) or histamine.[4][5]

Interestingly, studies suggest that Yangambin can discriminate between different PAF receptor subtypes. It effectively inhibits PAF receptors on platelets and in the cardiovascular system but has no effect on PAF-induced responses in polymorphonuclear leukocytes (PMNs), such as oxidative burst or chemotaxis.[6][7] This selectivity suggests its potential as a tool for characterizing PAF receptor heterogeneity and as a therapeutic agent in pathologies driven by PAF release, like septic and anaphylactic shock.[4][8]

Data Presentation: PAF Receptor Antagonism

| Parameter | Value | Species/System | Description | Reference(s) |

| IC₅₀ | 1.0 ± 0.2 µM | Human Platelets | Inhibition of PAF-induced aggregation. | [6] |

| Kᵢ | 1.1 ± 0.3 µM | Human Platelets | Competitive displacement of [³H]-PAF from binding sites. | [6] |

| IC₅₀ | 1.93 ± 0.53 µM | Rabbit Platelets | Competitive displacement of [³H]-PAF from membrane binding sites. | [7] |

| pA₂ | 6.45 | Rabbit Platelet-Rich Plasma | Schild plot analysis of PAF-induced platelet aggregation. | [7] |

Mandatory Visualization: PAF Receptor Antagonism Pathway

Experimental Protocols: PAF Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the PAF receptor.

-

Methodology (Synthesized from[6][7]):

-

Membrane Preparation: Platelet plasma membranes are prepared from washed human or rabbit platelets through sonication and differential centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Binding Reaction: A fixed concentration of radiolabeled PAF (e.g., [³H]-PAF) is incubated with the platelet membranes in a suitable buffer.

-

Competition: The incubation is performed in the absence (for total binding) or presence of increasing concentrations of unlabeled this compound or a high concentration of unlabeled PAF (for non-specific binding).

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Yangambin that inhibits 50% of the specific [³H]-PAF binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Calcium Channel Blockade and Vasorelaxant Effects

This compound exhibits significant vasorelaxant and hypotensive properties, which are primarily attributed to its ability to inhibit calcium influx through voltage-gated Ca²⁺ channels (VGCCs) in vascular smooth muscle cells.[9][10] The vasorelaxant effect is endothelium-independent, indicating a direct action on the smooth muscle.[10] Studies have shown that Yangambin is more potent in relaxing arterial rings pre-contracted with a high concentration of KCl, which induces depolarization and opens VGCCs, compared to those contracted with phenylephrine (B352888).[10] Furthermore, it directly inhibits Ca²⁺-induced contractions and reduces the Ca²⁺ signal in fura-2/AM-loaded myocytes, confirming its role as a calcium channel blocker.[3][10]

Data Presentation: Vasorelaxant and Calcium Channel Blocking Activity

| Parameter | Value (pD₂) | System | Description | Reference(s) |

| Relaxation | 4.5 ± 0.06 | Rat Mesenteric Artery | Relaxation of phenylephrine-induced contractions. | [10] |

| Relaxation | 4.8 ± 0.05 | Rat Mesenteric Artery | Relaxation of KCl (80 mM)-induced contractions. | [10] |

| Relaxation | 4.0 ± 0.04 | Rat Mesenteric Artery | Relaxation of S(−)-Bay K 8644-induced contractions. | [10] |

| Note: pD₂ is the negative logarithm of the EC₅₀ value. |

Mandatory Visualization: Calcium Channel Blockade Mechanism

Experimental Protocols: Vasorelaxation Studies in Isolated Arteries

-

Objective: To assess the vasorelaxant effect of this compound and its dependence on the endothelium and calcium channels.

-

Methodology (Synthesized from[10]):

-

Tissue Preparation: Superior mesenteric arteries are isolated from rats and cut into rings (2-3 mm). Some rings may be denuded of their endothelium by gently rubbing the intimal surface.

-

Organ Bath Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Changes in isometric tension are recorded.

-

Contraction: Once a stable baseline tension is achieved, the rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (an α₁-adrenergic agonist) or a high concentration of KCl (to induce depolarization).

-

Relaxation Curve: After the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension. The EC₅₀ (or pD₂) value is calculated to determine the potency of Yangambin. Comparing results from endothelium-intact and endothelium-denuded rings, and from different contractile agents, helps elucidate the mechanism.

-

Anti-inflammatory and Immunomodulatory Activity

This compound and its related lignan, (+)-diayangambin, exhibit significant anti-inflammatory and immunomodulatory effects.[11] These compounds have been shown to reduce the production of key pro-inflammatory mediators. In macrophages infected with Leishmania, Yangambin reduces the levels of nitric oxide (NO), IL-6, and TNF-α.[12] A related compound, diayangambin, was shown to inhibit prostaglandin (B15479496) E₂ (PGE₂) generation in macrophages and reduce leukocyte infiltration in animal models of inflammation.[11][13] This suggests that Yangambin may interfere with inflammatory signaling pathways, potentially involving enzymes like cyclooxygenase (COX) or transcription factors like NF-κB.

Data Presentation: Anti-inflammatory & Immunomodulatory Activity

| Compound | Parameter | Value | System/Model | Description | Reference(s) |

| This compound | IC₅₀ | 37.4 µM | - | General anti-inflammatory activity. | [9][14] |

| This compound | IC₅₀ | 33.8 µM | - | Anti-allergic activity (β-hexosaminidase release). | [9][14] |

| (+)-Diayangambin | IC₅₀ | 1.5 µM | Human Mononuclear Cells | Inhibition of cell proliferation. | [11][13] |

| (+)-Diayangambin | % Inhibition | 40.8% at 10 µM | RAW 264.7 Macrophages | Reduction of PGE₂ generation. | [11][13] |

Mandatory Visualization: Anti-inflammatory Signaling Inhibition

Other Potential Mechanisms of Action

Beyond the primary mechanisms, research has indicated other biological activities for this compound, suggesting a broader therapeutic potential.

Antiparasitic Activity

This compound has demonstrated leishmanicidal effects, reducing the intracellular viability of both Leishmania amazonensis and Leishmania braziliensis in infected macrophages.[15][16] The data suggests a direct effect on the intracellular parasite, coupled with the immunomodulatory effects mentioned previously.[12]

Data Presentation: Leishmanicidal Activity

| Parameter | Value | Organism | Description | Reference(s) |

| IC₅₀ | 43.9 ± 5 µM | L. amazonensis | Reduction of intracellular viability in macrophages. | [12][15][16] |

| IC₅₀ | 76 ± 17 µM | L. braziliensis | Reduction of intracellular viability in macrophages. | [12][15][16] |

UGT Enzyme Inhibition

In vitro studies using human liver microsomes have shown that this compound can inhibit the activity of specific UDP-glucuronosyltransferase (UGT) enzymes, namely UGT1A1 and UGT1A3.[17] These enzymes are critical for the metabolism and clearance of many drugs and endogenous compounds. This finding is significant for predicting potential drug-drug interactions.

Data Presentation: UGT Enzyme Inhibition

| Parameter | Value (IC₅₀) | Enzyme | Description | Reference(s) |

| IC₅₀ | 29.7 µM | UGT1A1 | Inhibition of SN-38 glucuronidation. | [17] |